molecular formula C14H23NO2 B1195049 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol CAS No. 66185-61-3

4-[2-(Dipropylamino)ethyl]benzene-1,2-diol

Cat. No. B1195049
CAS RN: 66185-61-3
M. Wt: 237.34 g/mol
InChI Key: LMYSNFBROWBKMB-UHFFFAOYSA-N
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Description

4-[2-(dipropylamino)ethyl]benzene-1,2-diol is a catecholamine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : A study by Labrosse et al. (2000) discussed an enantioselective synthesis method involving benzene-1,2-diol, which is structurally related to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol. This process uses a palladium catalyst for the synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes (Labrosse, Lhoste, & Sinou, 2000).

  • Crystal Structure Analysis : The crystal structure of compounds structurally similar to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol, such as oryzalin, has been studied. Kang et al. (2015) analyzed the crystal structure, revealing details about the benzene ring and dipropylamino substituent interactions (Kang, Kim, Jeon, & Kim, 2015).

  • Chemical Recovery and Synthesis : Luo Xian-fu (2013) discussed the recovery and synthesis of 4-isobutylbenzene-1,2-diol from waste products of benzofuranol production. This study showcases a method for the efficient recovery and purification of a compound structurally similar to the subject compound (Luo Xian-fu, 2013).

Applications in Material Science and Pharmaceuticals

  • Polymer Chemistry : A study by Hu et al. (2012) involved the synthesis of tetraphenylethene-containing compounds, which are related to benzene-1,2-diol derivatives. These compounds have applications in polymer chemistry, including fluorescent photopatterning and explosive detection (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).

  • Pharmaceutical Applications : Zhu-ping (2012) investigated 4-(4-hydroxyphenethyl)benzene-1,2-diol, a compound with structural similarities, as a new inhibitor against Helicobacter Pylori urease. This study provides insight into the potential pharmaceutical applications of benzene-1,2-diol derivatives (Xiao Zhu-ping, 2012).

  • Antibacterial and Antifungal Properties : Narayana et al. (2006) synthesized new compounds including benzene-1,2-diols that demonstrated promising antibacterial and antifungal activity. This suggests potential applications of similar compounds in medical and pharmaceutical fields (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).

properties

CAS RN

66185-61-3

Product Name

4-[2-(Dipropylamino)ethyl]benzene-1,2-diol

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

4-[2-(dipropylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3

InChI Key

LMYSNFBROWBKMB-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Other CAS RN

66185-61-3

synonyms

DPDA
N,N-di-n-propyldopamine
N,N-di-n-propyldopamine hydrobromide
N,N-di-n-propyldopamine hydrochloride
N,N-di-n-propyldopamine hydroiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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